molecular formula C15H17NO2S B5821273 N-cyclopentylnaphthalene-2-sulfonamide

N-cyclopentylnaphthalene-2-sulfonamide

Cat. No.: B5821273
M. Wt: 275.4 g/mol
InChI Key: WBSBVDVSGZMUQV-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Chemistry in Contemporary Academic Research

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of medicinal and synthetic chemistry. bohrium.comresearchgate.net Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds (sulfa drugs) have become a major class of therapeutic agents. bohrium.comopenaccesspub.orgresearchgate.net In contemporary research, the focus has expanded dramatically beyond their initial antibacterial applications. ajchem-b.comajchem-b.com

Sulfonamides are now recognized for a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, diuretic, antidiabetic, and anticonvulsant properties. researchgate.netajchem-b.comnih.govresearchgate.net This versatility has cemented their status as a "privileged scaffold" in drug discovery. nih.gov Academic research continues to vigorously explore novel sulfonamide derivatives, aiming to uncover new therapeutic applications and refine the activity of existing drug classes. researchgate.netijpsjournal.com The chemical stability and rigid, well-defined geometry of the sulfonamide group make it an ideal building block for creating libraries of compounds for screening and developing new medicines. mdpi.com

Significance of Naphthalene (B1677914) and Cyclopentyl Moieties as Privileged Scaffolds in Chemical Research

The molecular architecture of N-cyclopentylnaphthalene-2-sulfonamide features two additional structural motifs of high importance in chemical research: the naphthalene ring system and a cyclopentyl group.

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is an extensively explored aromatic system in medicinal chemistry. capes.gov.brnih.govekb.eg Its rigid, planar, and lipophilic nature allows it to effectively interact with biological targets. Numerous FDA-approved drugs, such as propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (an anti-inflammatory agent), and bedaquiline (B32110) (an anti-tubercular agent), incorporate the naphthalene core. capes.gov.brnih.govekb.eg Its value lies in its wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative activities. nih.govresearchgate.net The ability to modify its structure at various positions allows for fine-tuning of its pharmacological properties, making it a versatile platform for drug design. capes.gov.brresearchgate.net

Alicyclic groups like the cyclopentyl moiety are also crucial components in modern drug design. While smaller rings like cyclopropyl (B3062369) have been extensively studied for their ability to provide rigidity, enhance metabolic stability, and improve potency, the cyclopentyl ring offers its own unique advantages. scientificupdate.comresearchgate.net It introduces a defined three-dimensional shape and lipophilicity, which can be critical for optimizing how a molecule fits into a biological target's binding pocket. The replacement of a flexible alkyl chain with a cyclopentyl ring can conformationally constrain a molecule, which may lead to an entropically more favorable binding to a receptor and increase selectivity. Dioxolane-based nucleosides, which feature cyclopentyl-like rings, have demonstrated significant antiviral activity, highlighting the potential of this scaffold. acs.org

Rationale and Objectives for Investigating this compound as a Research Entity

The investigation into a specific molecule like this compound is driven by several key scientific objectives that aim to advance the broader field of chemical science.

A primary objective is the exploration of new chemical space. ajchem-b.com By combining three distinct and valuable scaffolds—sulfonamide, naphthalene, and cyclopentyl—a novel molecular architecture is created. The synthesis of such new derivatives contributes to the vast and diverse libraries of compounds that are essential for identifying new lead molecules in drug discovery. ekb.egscirp.org Research into these unique combinations allows chemists to probe uncharted areas of chemical space, potentially leading to the discovery of compounds with entirely new or improved biological activities. researchgate.net

Investigating this compound provides an opportunity to contribute to the fundamental understanding of structure-activity relationships (SAR). researchgate.netyoutube.com SAR studies are critical for rational drug design, explaining how specific structural features of a molecule influence its biological activity. openaccesspub.orgyoutube.com By synthesizing and testing this compound, researchers can ask specific questions: How does the bulky, lipophilic naphthalene group influence target binding compared to a simple benzene ring? lookchem.com What is the effect of the N-cyclopentyl group on the molecule's potency, selectivity, and pharmacokinetic properties compared to other N-substituents? youtube.com The answers to these questions provide valuable data that helps build predictive models for designing more effective and safer therapeutic agents in the future. researchgate.netnih.gov

The creation and analysis of this compound can also drive the development of advanced synthetic and computational methods. Synthetically, the formation of the sulfonamide bond is a classic transformation, but modern chemistry seeks greener, more efficient, and more versatile methods, such as transition-metal-catalyzed cross-coupling reactions or flow chemistry. bohrium.comthieme-connect.comfrontiersrj.com Devising an optimal synthesis for this specific target can lead to the refinement of these advanced techniques.

Computationally, molecules like this are excellent subjects for theoretical studies. researchgate.netnih.govacs.org Methods such as Density Functional Theory (DFT) can be used to predict its three-dimensional structure, electronic properties, and spectroscopic signature. mdpi.com Molecular docking simulations can be employed to hypothesize how it might interact with various biological targets, guiding experimental work and helping to interpret biological data. scirp.orgnih.gov These computational explorations complement laboratory experiments and are integral to modern chemical research. nih.govacs.org

Data Tables

Table 1: Calculated Physicochemical Properties of this compound Note: These properties are computationally predicted and serve as an estimate for this research entity.

PropertyValue
Molecular Formula C₁₅H₁₇NO₂S
Molecular Weight 275.37 g/mol
IUPAC Name This compound
Topological Polar Surface Area 54.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP (Predicted) 3.5-4.0

Table 2: Summary of Constituent Moieties and Their Significance in Research

MoietyClassSignificance in Chemical Research
Sulfonamide Functional GroupCore component of numerous drugs; exhibits a wide range of biological activities (antibacterial, anticancer, etc.); chemically stable and synthetically versatile. bohrium.comresearchgate.netajchem-b.com
Naphthalene Aromatic HydrocarbonA privileged scaffold in medicinal chemistry; provides a rigid, lipophilic core for interacting with biological targets; found in many approved drugs. capes.gov.brnih.govekb.eg
Cyclopentyl Alicyclic GroupIntroduces 3D-character and conformational rigidity; used to enhance metabolic stability, potency, and target selectivity by restricting molecular flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-19(18,16-14-7-3-4-8-14)15-10-9-12-5-1-2-6-13(12)11-15/h1-2,5-6,9-11,14,16H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSBVDVSGZMUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Cyclopentylnaphthalene 2 Sulfonamide

Retrosynthetic Analysis of the N-cyclopentylnaphthalene-2-sulfonamide Core

A retrosynthetic analysis of this compound simplifies the complex structure into readily available starting materials. The primary disconnection occurs at the sulfonamide bond (C-N bond), a common and reliable bond-forming reaction. This leads to two key precursors: naphthalene-2-sulfonyl chloride and cyclopentylamine (B150401).

This disconnection strategy is based on the well-established reactivity of sulfonyl chlorides towards primary amines. Further retrosynthetic analysis of naphthalene-2-sulfonyl chloride points towards naphthalene-2-sulfonic acid, which can be derived from naphthalene (B1677914) itself through sulfonation. Cyclopentylamine is a commercially available reagent or can be synthesized from cyclopentanone.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic disconnection of this compound into its primary precursors, naphthalene-2-sulfonyl chloride and cyclopentylamine.

Development and Optimization of Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the formation of the sulfonamide bond, which can be accomplished via several methods. The optimization of these routes focuses on yield, purity, and reaction conditions.

The most conventional and widely used method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net In the case of this compound, this involves the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The reaction conditions, including solvent, temperature, and reaction time, can be optimized to maximize the yield and purity of the final product. A variety of solvents can be employed, with dichloromethane (B109758) and tetrahydrofuran (B95107) being common choices. The reaction is often performed at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Reactants Base Solvent Typical Yield
Naphthalene-2-sulfonyl chloride, CyclopentylaminePyridineDichloromethaneHigh
Naphthalene-2-sulfonyl chloride, CyclopentylamineTriethylamineTetrahydrofuranHigh

This table presents a generalized overview of common conditions for sulfonamide bond formation.

The key intermediate, naphthalene-2-sulfonyl chloride, is synthesized from naphthalene. The sulfonation of naphthalene with sulfuric acid is a critical step. The position of sulfonation is temperature-dependent. At lower temperatures (around 80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. However, at higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. acs.org

Once naphthalene-2-sulfonic acid is obtained, it is converted to the corresponding sulfonyl chloride. This is typically achieved by reacting the sulfonic acid or its sodium salt with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organic-chemistry.org

The cyclopentyl group is introduced into the molecule through the use of cyclopentylamine as a nucleophile in the sulfonamide bond-forming reaction. Cyclopentylamine is a readily available commercial reagent. Should other aliphatic substituents be desired, the corresponding primary or secondary amines can be utilized in a similar fashion. The synthesis of various N-alkyl sulfonamides has been reported, demonstrating the versatility of this approach for introducing a range of aliphatic groups. rsc.orgresearchgate.net

Exploring Alternative Synthetic Approaches for this compound Derivatives

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in chemistry. This has led to the exploration of alternative approaches for the synthesis of sulfonamides, including those applicable to this compound and its derivatives.

Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and solvents. Green chemistry principles aim to mitigate these issues by employing more environmentally benign alternatives.

One promising approach is the use of microwave-assisted synthesis. organic-chemistry.orgscirp.org Microwave irradiation can significantly reduce reaction times and improve yields, often with the use of less solvent. organic-chemistry.orgscirp.org For instance, the synthesis of sulfonamides has been achieved in a one-pot, microwave-assisted reaction directly from sulfonic acids and amines, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate. organic-chemistry.org

Another green strategy involves conducting reactions in environmentally friendly solvents, such as water. sci-hub.se The synthesis of sulfonamides in aqueous media has been reported, offering a safer and more sustainable alternative to volatile organic solvents. sci-hub.se Furthermore, catalyst-free methods for sulfonamide synthesis in water or ethanol (B145695) have been developed, further enhancing the green credentials of the process. researchgate.net

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another key aspect of green chemistry. One-pot procedures for the synthesis of sulfonamides from thiols have been reported, which involve the in-situ generation of the sulfonyl chloride followed by reaction with an amine. organic-chemistry.org This approach minimizes waste and simplifies the purification process. organic-chemistry.org

Green Chemistry Approach Key Features Potential Advantages
Microwave-Assisted SynthesisRapid heating, reduced reaction timesHigher yields, energy efficiency, less solvent
Aqueous Media SynthesisUse of water as a solventReduced toxicity, improved safety, sustainability
Catalyst-Free ReactionsAvoids the use of metal catalystsLower cost, easier purification, reduced waste
One-Pot SynthesisMultiple steps in a single vesselIncreased efficiency, reduced waste, simplified workup

This interactive table summarizes various green chemistry approaches applicable to the synthesis of this compound and its derivatives.

Flow Chemistry Applications in Sulfonamide Synthesis

The synthesis of sulfonamides, a critical class of compounds in medicinal chemistry, has benefited significantly from the adoption of flow chemistry techniques. These methods offer enhanced safety, better control over reaction parameters, and improved scalability compared to traditional batch processes. rsc.orgresearchgate.net While specific literature detailing the flow synthesis of this compound is not prevalent, the general principles and established protocols for analogous sulfonamides are directly applicable.

A common strategy in flow synthesis involves the reaction of a sulfonyl chloride with an amine. rsc.org For the synthesis of this compound, this would involve naphthalene-2-sulfonyl chloride and cyclopentylamine. Flow chemistry allows for precise control over stoichiometry, residence time, and temperature, which is crucial for minimizing side reactions and maximizing yield.

One developed continuous flow protocol for preparing sulfonyl chlorides, the key precursors to sulfonamides, utilizes the reaction of thiols or disulfides with an oxidative chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.org This process, which can be completed with very short residence times, demonstrates high space-time yield and inherent safety by mitigating the risks of thermal runaway associated with highly exothermic chlorination reactions. rsc.org

Another relevant flow process is the synthesis of sulfonylureas, which involves reacting a sulfonamide with a carbamate (B1207046) in the presence of a base within a flow reactor. google.com This methodology highlights the capability of flow systems to handle multi-component reactions efficiently, a principle that can be extended to the derivatization of the this compound scaffold. google.com

The table below outlines a conceptual flow synthesis approach for this compound based on established methods for similar compounds.

Table 1: Conceptual Flow Synthesis Parameters for this compound

ParameterValue/ConditionRationale
Reactant 1 Naphthalene-2-sulfonyl chlorideKey electrophile
Reactant 2 CyclopentylamineNucleophilic amine
Solvent Dichloromethane (DCM) or similar aprotic solventTo dissolve reactants and facilitate reaction
Reactor Type Microreactor or Packed Bed ReactorProvides high surface-area-to-volume ratio for efficient heat and mass transfer
Temperature 0 - 25 °CTo control reaction rate and minimize by-product formation
Residence Time 1 - 10 minutesOptimized to ensure complete conversion
Base Triethylamine (Et3N) or polymer-supported baseTo neutralize HCl formed during the reaction

Metal-Catalyzed and Organocatalyzed Transformations

The naphthalene and sulfonamide moieties within this compound offer multiple sites for metal-catalyzed and organocatalyzed transformations, enabling the synthesis of complex derivatives.

Metal-Catalyzed Transformations: Palladium, rhodium, and copper catalysts are widely used for the functionalization of aryl sulfonamides. researchgate.netresearchgate.net A significant area of research is the direct C-H functionalization of the naphthalene ring system, which is directed by the sulfonamide group. For instance, palladium-catalyzed ortho-arylation of weakly coordinating sulfonamides has been developed, allowing for the regioselective introduction of aryl groups onto the aromatic core. researchgate.net While this has been demonstrated on simpler sulfonamides, the principle applies to the naphthalene scaffold.

Cobalt catalysis has been employed for the cycloisomerization of unsaturated N-acyl sulfonamides, yielding N-sulfonyl lactams and imidates. ethz.ch This type of transformation could be applied to derivatives of this compound bearing an unsaturated acyl group.

Furthermore, the hydroprocessing of naphthalene over sulfide (B99878) catalysts (e.g., Ni-W or Ni-Mo sulfides) involves hydrogenation of the aromatic rings. mdpi.com Under such conditions, the naphthalene core of this compound could be selectively hydrogenated to form tetralin-based structures, offering a pathway to derivatives with modified aromaticity.

Organocatalyzed Transformations: Organocatalysis provides a metal-free alternative for modifying sulfonamides. A notable development is the photocatalytic generation of sulfonyl radical intermediates from N-sulfonylimines (which can be formed from primary sulfonamides). nih.govacs.org This strategy allows for the late-stage functionalization of the sulfonamide group itself. By converting this compound into an N-sulfonylimine, subsequent photocatalytic reactions could enable the addition of various fragments via a sulfonyl radical, leading to the synthesis of complex sulfones. nih.govacs.org

Another organocatalytic approach involves the activation of the sulfonamide N-H bond. Thiourea-based organophotosensitizers have been shown to promote the light-driven reductive cleavage of sulfonamides, which could be used as a deprotection strategy or to generate reactive intermediates. acs.org

Chemical Modifications and Derivatization of this compound Scaffold

Preparation of Stereoisomers and Enantiomerically Pure Compounds (if applicable)

The structure of this compound itself is achiral. However, chirality can be introduced through modification of either the cyclopentyl ring or the naphthalene nucleus. The synthesis of stereoisomers and enantiomerically pure compounds is crucial for studying biological activity, as different enantiomers often exhibit distinct pharmacological profiles.

The synthesis of chiral sulfonamides possessing N-heterocyclic systems has been achieved through the nucleophilic substitution reaction between chiral amines and aromatic sulfonyl chlorides under mild conditions. nih.gov Analogously, if a chiral derivative of cyclopentylamine (e.g., a substituted cyclopentylamine with one or more stereocenters) were used in the initial synthesis with naphthalene-2-sulfonyl chloride, the corresponding enantiomerically pure or diastereomeric sulfonamides could be prepared.

Furthermore, enantioselective catalytic reactions can be used to introduce chirality. For example, nickel-catalyzed enantioselective cyclization reactions have been developed using ligands derived from acenaphthylene, a structure related to naphthalene. mdpi.com Applying similar catalytic systems to appropriately functionalized derivatives of this compound could enable the stereocontrolled synthesis of complex, chiral molecules.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, it is essential to synthesize a library of analogues with diverse functional groups. ijbpas.com The goal of SAR studies is to identify which parts of the molecule are critical for its biological activity and to optimize properties like potency and selectivity. openaccesspub.orgnih.govresearchgate.netresearchgate.net

Modifications on the Naphthalene Ring: The naphthalene ring is a prime target for diversification. Metal-catalyzed C-H activation, as mentioned previously, can be used to introduce aryl or alkyl groups at specific positions. researchgate.net Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could also introduce functional groups, although regioselectivity might be challenging. The resulting functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a wide variety of substituents. nih.gov

Modifications on the Sulfonamide Linker: The sulfonamide group itself is a versatile handle for derivatization. Recent methods have focused on the activation of primary sulfonamides for late-stage functionalization. nih.gov Although this compound is a secondary sulfonamide, related chemistries could potentially be adapted. For example, N-dealkylation followed by reaction with different amines would lead to a library of N-substituted naphthalene-2-sulfonamides.

Modifications on the Cyclopentyl Group: The cyclopentyl group can also be modified. Starting with functionalized cyclopentylamines (e.g., hydroxycyclopentylamine, aminocyclopentylamine) in the initial synthesis would directly yield derivatives with appended functional groups. These groups, in turn, serve as handles for further chemical elaboration, allowing for the exploration of how changes in the size, polarity, and hydrogen-bonding capacity of this part of the molecule affect its activity.

The table below summarizes potential derivatization strategies for SAR studies.

Table 2: Derivatization Strategies for SAR Studies of this compound

Molecular ScaffoldReaction TypeReagents/CatalystsPotential New Functional Groups
Naphthalene Ring Palladium-Catalyzed C-H ArylationPd(OAc)₂, Ag₂O, Aryl IodidesAryl, Heteroaryl
NitrationHNO₃, H₂SO₄Nitro (-NO₂)
Reduction of Nitro GroupH₂, Pd/C or SnCl₂Amino (-NH₂)
Sulfonamide Linker N-Dealkylation/Re-alkylationStrong Acid/Base, then R-XVaried N-Alkyl/Aryl Groups
Cyclopentyl Group Synthesis from Functionalized AminesHydroxycyclopentylamine, etc.Hydroxyl (-OH), Amino (-NH₂)

These synthetic efforts enable a systematic exploration of the chemical space around the this compound core, providing crucial data for understanding its biological function. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to provide an unambiguous structural assignment of the molecule, from atomic connectivity to the three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-cyclopentylnaphthalene-2-sulfonamide in solution. Analysis of both ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each atom.

In ¹H NMR spectroscopy, the aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic currents. The specific splitting patterns would confirm the 2-substitution pattern on the naphthalene core. The proton on the sulfonamide nitrogen (–SO₂NH–) generally appears as a singlet, with its chemical shift being sensitive to solvent and concentration, but typically found in the range of δ 8.5 to 10.5 ppm. The methine proton of the cyclopentyl group directly attached to the nitrogen would be observed further upfield, coupled to the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring would produce complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would further corroborate the structure. The carbon atoms of the naphthalene ring would resonate in the δ 120-140 ppm range, with the carbon atom bearing the sulfonyl group (C-2) being shifted further downfield. The carbons of the cyclopentyl group would appear in the upfield aliphatic region, typically between δ 20 and 60 ppm. Dynamic NMR (DNMR) studies at varying temperatures could also provide insight into conformational exchange processes, such as restricted rotation around the S-N bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Naphthalene Aromatic Protons7.5 - 8.5120 - 140
Sulfonamide Proton (NH)8.5 - 10.5N/A
Cyclopentyl Methine Proton (CH-N)3.5 - 4.550 - 60
Cyclopentyl Methylene Protons (CH₂)1.2 - 2.220 - 35

Note: These are predicted ranges based on typical values for similar structural motifs. Actual values may vary.

X-ray crystallography provides the most definitive insight into the solid-state conformation and packing of this compound. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred three-dimensional arrangement of the molecule in the crystalline lattice.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)16.1
β (°)95.5
Z (molecules/unit cell)4

Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺.

Tandem mass spectrometry (MS/MS) experiments would be performed on the parent ion to induce fragmentation and characterize the resulting product ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the bonds adjacent to the sulfonyl group. Key fragmentation pathways for this compound would likely include:

Cleavage of the S-N bond, leading to the formation of a naphthalenesulfonyl cation or a cyclopentylamine-related fragment.

Loss of the cyclopentyl group.

Fission of the naphthalene-sulfur bond, generating a naphthalene cation.

The precise masses of these fragments, as determined by a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument, would provide definitive confirmation of the compound's structure.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be dominated by strong absorption bands corresponding to the sulfonyl group (SO₂). The asymmetric and symmetric stretching vibrations of the SO₂ group are particularly intense and appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group would be visible as a band around 3300-3200 cm⁻¹. The aromatic C-H stretching of the naphthalene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclopentyl group would be observed just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes of the naphthalene system, often give strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1310
SO₂Symmetric Stretch1160 - 1140
N-HStretch3300 - 3200
C-SStretch700 - 600
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850

Conformational Dynamics and Energy Landscape Profiling

While spectroscopic methods provide structural data, understanding the molecule's flexibility and the relative energies of its different shapes requires computational analysis.

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of this compound. These calculations can map the potential energy surface as a function of key dihedral angles, primarily the rotation around the Ar-S and S-N bonds.

Such an analysis would likely identify several low-energy conformers corresponding to different orientations of the cyclopentyl group relative to the naphthalene ring. By calculating the relative energies of these conformers, it is possible to predict the most stable conformation in the gas phase and to estimate the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape might change in different environments and how its conformation relates to its chemical properties. The results from these calculations can be compared with experimental data from NMR or X-ray crystallography to provide a comprehensive and validated model of the molecule's structure and dynamics.

Experimental Techniques for Studying Conformational Preferences

The conformational preferences of sulfonamides, including N-substituted naphthalenesulfonamides, are primarily investigated using a suite of advanced spectroscopic and crystallographic methods. These techniques provide detailed insights into the spatial arrangement of atoms and the rotational freedom around key chemical bonds.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule. nih.gov It provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's structure in the crystalline phase. For instance, studies on arylmethanesulfonamides have revealed that the nitrogen-sulfur (N-S) bond is typically shorter than the sum of their covalent radii, and the C-N-S plane is rotated relative to the aromatic ring. researchgate.net In a related compound, phenyl naphthalene-2-sulfonate, the dihedral angle between the naphthalene ring system and the phenyl ring was determined to be 65.21 (3)°. Such data is critical for understanding the steric and electronic interactions that dictate the preferred conformation in the solid state. While a crystal structure for this compound has not been reported, analysis of analogous structures provides a strong indication of the likely geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. researchgate.net Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps in deducing the preferred conformation. For this compound, the relative orientation of the cyclopentyl group with respect to the naphthalene ring could be investigated using this method. Furthermore, variable-temperature NMR studies can be employed to investigate the dynamics of conformational changes and to determine the energy barriers between different conformers. researchgate.net In the 1H NMR spectra of N-substituted sulfonamides, the chemical shift of the proton on the sulfonamide nitrogen (SO2-NH) can be indicative of its involvement in hydrogen bonding and its local chemical environment. nih.gov

Rotational Spectroscopy: In the gas phase, rotational spectroscopy, particularly microwave spectroscopy, offers exceptionally high-resolution structural information. kcl.ac.uk This technique allows for the precise determination of rotational constants, from which the molecular geometry can be derived with great accuracy. Studies on benzenesulfonamides have used this method to unambiguously identify different conformers and to understand the influence of substituents on the molecular structure. kcl.ac.uk For a molecule like this compound, rotational spectroscopy could distinguish between different puckering conformations of the cyclopentyl ring and various rotational isomers around the S-N and C-S bonds.

Computational Modeling: In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is extensively used to predict the stable conformations of sulfonamides and the energy differences between them. nih.govnih.gov These calculations can provide valuable insights into the conformational landscape, especially when experimental data is scarce. For the parent compound, 2-naphthalenesulfonamide, computational studies have predicted the existence of two primary conformers differing in the orientation of the N-H and S=O bonds. nih.govresearchgate.net Similar computational analyses for this compound would be invaluable in predicting its likely low-energy conformations.

The following table summarizes the key experimental techniques and the type of information they provide for conformational analysis of sulfonamides.

Experimental TechniqueInformation ProvidedPhase
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, torsion anglesSolid
NMR Spectroscopy Conformational preferences in solution, dynamic processesLiquid
Rotational Spectroscopy High-precision molecular geometry, rotational constantsGas
Computational Modeling Predicted stable conformers, relative energies, geometric parametersGas/Solution

Chiroptical Properties and Stereochemical Studies (if applicable)

The presence of chirality in a molecule, meaning it is non-superimposable on its mirror image, gives rise to chiroptical properties, which are the differential interaction with left and right circularly polarized light. For this compound, chirality would arise if a chiral starting material, such as a specific enantiomer of a substituted cyclopentylamine (B150401), were used in its synthesis. While cyclopentylamine itself is not chiral, substituted derivatives can be. If this compound is chiral, the study of its chiroptical properties becomes highly relevant.

The synthesis of chiral sulfonamides is a well-established field, often involving the reaction of a sulfonyl chloride with a chiral amine. nih.gov The resulting sulfonamide retains the stereochemical integrity of the amine precursor.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a key technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum provides information about the absolute configuration and the conformational features of a chiral molecule. For a chiral derivative of this compound, the naphthalene moiety would act as a major chromophore, and its interaction with the chiral center would produce a characteristic CD signal.

While no specific chiroptical data for this compound is available, studies on other chiral sulfonamides and naphthalene-containing compounds demonstrate the utility of this technique. For example, computational studies on flavonoid compounds have shown that calculated CD spectra can be compared with experimental data to determine the absolute configuration. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule. mdpi.comnih.govresearchgate.net For a molecule like N-cyclopentylnaphthalene-2-sulfonamide, DFT can map its electronic landscape, predict how it will interact with electromagnetic radiation, and model its reactivity. nih.gov

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com

In a hypothetical DFT study of this compound, the HOMO would likely be distributed across the electron-rich naphthalene (B1677914) ring system. The LUMO, conversely, might be localized more towards the electron-withdrawing sulfonamide group. A smaller HOMO-LUMO gap suggests higher reactivity and potential for charge transfer interactions, which are often vital for biological activity. mdpi.com Studies on similar aromatic sulfonamides have shown that modifications to the aromatic or amine portions of the molecule can tune these energy levels. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Parameter Hypothetical Value Significance
EHOMO -6.5 eV Indicates electron-donating capacity, likely localized on the naphthalene ring.
ELUMO -1.2 eV Indicates electron-accepting capacity, influenced by the sulfonamide group.
HOMO-LUMO Gap (ΔE) 5.3 eV Suggests high kinetic stability and low chemical reactivity. mdpi.com
Dipole Moment (µ) 3.8 D Indicates moderate polarity, influencing solubility and intermolecular interactions.
Ionization Potential (I) 6.5 eV Energy required to remove an electron; related to EHOMO. mdpi.com

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron; related to ELUMO. mdpi.com |

This is an interactive data table. The values are representative examples based on calculations for structurally similar aromatic sulfonamides.

Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Visible) of a molecule, providing insight into its chromophoric properties. nih.gov For this compound, the naphthalene moiety would be the primary chromophore. TD-DFT would likely predict strong π-π* transitions in the UV region, characteristic of polycyclic aromatic hydrocarbons. Calculations on analogous compounds have shown good correlation between theoretical and experimental spectra. nih.gov

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations would help assign specific vibrational modes, such as the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group, the N-H stretch, and various C-H and C=C vibrations of the aromatic and aliphatic rings. nih.gov For example, theoretical calculations on related sulfonamides have accurately predicted the azomethine and N-H stretching frequencies observed in experimental FT-IR spectra. nih.gov

Theoretical calculations are instrumental in mapping the energy profile of a chemical reaction, including the identification of transition states. The synthesis of this compound would typically involve the reaction of naphthalene-2-sulfonyl chloride with cyclopentylamine (B150401). DFT calculations could model this nucleophilic substitution reaction.

The process would likely follow an SN2-type or a stepwise mechanism. nih.gov Calculations could determine the activation energy by locating the transition state structure where the nitrogen of cyclopentylamine attacks the sulfur atom of the sulfonyl chloride, leading to the expulsion of the chloride ion. nih.gov Studies on related sulfonamide syntheses have used DFT to reveal that steric and electronic factors in the reactants are crucial for determining the reaction pathway and achieving high yields. researchgate.net

Molecular Docking and Ligand-Protein Interaction Profiling with Hypothetical Biological Targets

The sulfonamide functional group is a well-established pharmacophore present in a multitude of approved drugs. chemrxiv.org Its ability to act as a hydrogen bond donor (N-H) and acceptor (S=O oxygens) makes it a versatile binder for various protein active sites. acs.orgnih.govresearchgate.net Molecular docking simulations can predict how this compound might bind to proteins, providing a rationale for potential biological activity. Several protein families, such as carbonic anhydrases, protein tyrosine phosphatases, and matrix metalloproteinases, are known to be targeted by sulfonamide-based inhibitors. nih.govingentaconnect.comnih.gov

Molecular docking studies on analogous sulfonamides have consistently identified key interaction patterns. When targeting metalloenzymes, the sulfonamide moiety often coordinates directly with a catalytic metal ion (e.g., Zn²⁺) in the active site. tandfonline.comtandfonline.comnih.gov

Hypothetical Target 1: Carbonic Anhydrase (CA) In CA isozymes, the sulfonamide's NH₂ (or NHR) group typically deprotonates and coordinates with the active site Zn²⁺ ion, displacing a water molecule. rsc.orgnih.gov The sulfonyl oxygens form a critical hydrogen bond network with residues like Threonine, while the aromatic portion (naphthalene) extends into a hydrophobic pocket. tandfonline.comrsc.org Docking of this compound into a CA active site would likely show the sulfonamide coordinating the zinc ion and forming hydrogen bonds with key residues like Gln92 and His68, while the naphthalene and cyclopentyl groups occupy distinct hydrophobic sub-pockets. rsc.org

Hypothetical Target 2: Protein Tyrosine Phosphatase 1B (PTP1B) PTP1B is a key target for type 2 diabetes. nih.govairitilibrary.com Inhibitors often bind to the active site by forming hydrogen bonds with residues in the catalytically crucial WPD loop and a secondary phosphate-binding site. For this compound, the sulfonyl oxygens could form hydrogen bonds with backbone amides of residues like SER618, GLY720, and ARG721, while the naphthalene ring engages in hydrophobic interactions. airitilibrary.comaip.org

Hypothetical Target 3: Matrix Metalloproteinase (MMP) MMPs are zinc-dependent endopeptidases involved in cancer progression. ingentaconnect.comnih.gov Sulfonamide-based MMP inhibitors utilize the sulfonamide group to interact with the enzyme backbone, often via hydrogen bonds, correctly positioning a hydrophobic substituent to fit into the deep S1' specificity pocket. nih.gov Docking simulations would likely place the naphthalene and cyclopentyl groups of the title compound into this hydrophobic pocket, with the sulfonamide group forming hydrogen bonds with residues at the pocket's entrance. nih.gov

Docking programs calculate a score that estimates the binding free energy, indicating the affinity of the ligand for the protein. tandfonline.com A lower score typically suggests a stronger, more favorable interaction. The binding orientation (pose) with the lowest energy score is considered the most probable binding mode.

Studies on diverse sulfonamides have reported a wide range of binding affinities depending on the specific inhibitor and target. nih.govresearchgate.net For instance, docking scores for benzenesulfonamide (B165840) derivatives against carbonic anhydrase have been reported in the range of -5 to -6 kcal/mol. tandfonline.com More complex sulfonamides targeting MMP-9 have shown predicted binding energies as low as -9.2 kcal/mol. rsc.org The binding affinity of this compound would be influenced by the precise fit of its naphthalene and cyclopentyl moieties within the hydrophobic pockets of a given target protein.

Table 2: Hypothetical Molecular Docking Results for this compound against Biological Targets

Hypothetical Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
Carbonic Anhydrase II -8.5 His94, His96, His119, Thr199, Thr200 Zinc Coordination, Hydrogen Bonds tandfonline.com
PTP1B -7.9 Arg221, Gln262, Tyr46, Phe182 Hydrogen Bonds, Hydrophobic Interactions nih.govairitilibrary.com

| MMP-9 | -9.1 | Leu188, Val189, His226, Tyr248, Ala191 | Hydrophobic Interactions, Hydrogen Bonds frontiersin.org |

This is an interactive data table. The values are representative examples based on docking studies of structurally similar sulfonamides against these protein targets.

Molecular Dynamics Simulations for Conformational Flexibility and Target Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions with biological targets over time. For this compound, MD simulations could provide crucial insights into its conformational flexibility and how it interacts with its putative protein targets.

In a typical MD simulation protocol, the system, comprising the ligand (this compound), the target protein, and a solvent environment (usually water), is first subjected to energy minimization to relieve any steric clashes. Following this, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. The production phase of the simulation then records the trajectories of all atoms over a specific period, which can range from nanoseconds to microseconds, depending on the process being studied.

Analysis of these trajectories would reveal the conformational landscape of this compound. This would involve identifying the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the cyclopentyl ring and the sulfonamide linkage. Understanding this flexibility is key, as a molecule's ability to adopt different shapes can be critical for binding to a target.

Furthermore, if a biological target is known, MD simulations can elucidate the dynamics of the binding process. By simulating the ligand-protein complex, researchers can observe how the ligand settles into the binding pocket, the specific interactions it forms with amino acid residues (e.g., hydrogen bonds, hydrophobic interactions), and the stability of these interactions over time. This dynamic picture provides a more realistic view of the binding event than static modeling approaches like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The development of such models for this compound and related analogs would be invaluable for predicting their efficacy and properties, thereby guiding the design of new, more potent compounds.

Selection of Molecular Descriptors and Statistical Analysis

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a series of compounds including this compound, a wide array of descriptors would be calculated. These can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and are derived from its 2D representation. Examples include connectivity indices and counts of different atom types or functional groups.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity.

Once a set of descriptors is calculated for a training set of molecules with known activities or properties, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the activity/property. Other more advanced machine learning methods like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can also be utilized to capture more complex, non-linear relationships. The quality of the resulting model is assessed using various statistical parameters such as the coefficient of determination (R²), which indicates how well the model fits the data, and the root mean square error (RMSE), which measures the prediction error.

A crucial part of this process is model validation, which ensures that the model is not just fitting the training data but can also make accurate predictions for new, unseen compounds. This is typically done through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds.

Development of Predictive Models for Biological and Chemical Properties

The ultimate goal of QSAR/QSPR modeling is to develop robust and predictive models. For this compound, a QSAR model could predict its biological activity, such as its inhibitory concentration (IC50) against a specific enzyme or its efficacy in a cell-based assay. A QSPR model, on the other hand, could predict important physicochemical properties like solubility, melting point, or metabolic stability.

By analyzing the descriptors that are most influential in the developed models, researchers can gain valuable insights into the structure-activity or structure-property relationships. For instance, a model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial for binding. This information is then used to guide the rational design of new analogs with improved properties. For example, if the model suggests that a bulkier substituent at a certain position would be beneficial, chemists can synthesize and test such compounds.

The development of predictive models represents a powerful in silico tool that can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and reducing the reliance on time-consuming and expensive experimental screening.

Molecular and Cellular Mechanisms of Action Research in Vitro Studies

Investigation of Cellular Pathway Modulation

Alterations in Gene Expression and Protein Production

Further research would be required to elucidate the specific biological activities of N-cyclopentylnaphthalene-2-sulfonamide.

Cell-Based Phenotypic Assays (e.g., antiproliferative effects in cancer cell lines, antimicrobial activity against specific strains as a mechanism, not human clinical)

Research into the biological activities of this compound and related sulfonamide-containing compounds has revealed a range of phenotypic effects in cell-based assays. These studies are crucial for understanding the potential therapeutic applications and the underlying mechanisms of action at a cellular level.

Sulfonamides, as a class, are known for their broad-spectrum antibacterial activity, which is effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. sci-hub.senih.gov This disruption of the folate pathway hinders bacterial growth and replication. researchgate.net Some sulfonamides have also demonstrated inhibitory effects against fungi and protozoa. nih.gov

In the context of cancer research, various sulfonamide derivatives have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines. For instance, novel sulfonamide-tethered Schiff bases displayed significant anticancer activities against breast (MCF7) and hepatocellular (HepG2) cancer cells, with IC₅₀ values as low as 90 nM. doi.org Similarly, pyrazole-based quinazolinone derivatives containing a sulfonamide moiety effectively inhibited the proliferation of MCF7 and HCT116 cancer cell lines. nih.gov Other studies have shown that certain pyrimidinylpyrazole derivatives with arylsulfonamido groups exhibit broad-spectrum antiproliferative activity across numerous cancer cell lines, including leukemia, breast, colon, and renal cancer cell lines. nih.gov The antiproliferative activity of some sulfonamide-based peptidomimetics has been observed against melanoma and prostate cancer cells. nih.gov

The efficacy of sulfonamide derivatives in cell-based assays is typically characterized by a dose-dependent response. For example, the hydroxylamine (B1172632) metabolites of sulfadiazine (B1682646) and sulfamethoxazole (B1682508) demonstrated dose-related toxicity to normal human lymphocytes. nih.gov Specifically, 1.6 mM of sulfadiazine hydroxylamine resulted in 82% cell death, while 400 µM of sulfamethoxazole hydroxylamine caused 62% cell death. nih.gov In contrast, the parent sulfonamide compounds were not toxic to the cells. nih.gov

In anticancer studies, the half-maximal inhibitory concentration (IC₅₀) is a key parameter. For a series of novel sulfonamide-tethered Schiff bases, the IC₅₀ values against MCF7 breast cancer cells ranged from 0.09 µM to 6.11 µM, and against HepG2 liver cancer cells from 0.15 µM to 3.90 µM. doi.org Another study on N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide reported GI₅₀ (Growth Inhibition 50) values against HeLa, MDA-MB231, and MCF-7 cancer cell lines. nih.gov The 2,5-Dichlorothiophene-3-sulfonamide, in particular, showed GI₅₀ values of 7.2 ± 1.12 µM, 4.62 ± 0.13 µM, and 7.13 ± 0.13 µM against these cell lines, respectively. nih.gov

The primary mechanism by which antibacterial sulfonamides modulate cell growth is through the competitive inhibition of dihydropteroate synthase (DHPS). sci-hub.senih.gov This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) and 7,8-dihydro-6-hydroxymethylpterin-pyrophosphate, a critical step in the de novo synthesis of folic acid. sci-hub.se By mimicking the substrate PABA, sulfonamides block the production of dihydrofolic acid, which is essential for DNA synthesis and cell division, thus leading to bacteriostasis. mdpi.com

In cancer cells, the mechanisms of cell growth modulation by sulfonamide derivatives are more varied. Some sulfonamide-based compounds act as inhibitors of receptor tyrosine kinases, such as VEGFR-2, which plays a vital role in tumor angiogenesis. doi.org By inhibiting VEGFR-2, these compounds can disrupt the signaling pathways that support tumor growth. doi.org Other sulfonamide derivatives function as calpain inhibitors. nih.gov Calpains are cysteine proteases implicated in various cellular processes, and their inhibition can lead to antiproliferative effects. nih.gov Furthermore, some sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, certain chalcone (B49325) derivatives were found to induce apoptosis in K562 and A549 cancer cell lines. mdpi.com The interaction with DNA is another proposed mechanism, with studies suggesting that some sulfonamides bind to the minor groove of DNA, potentially disrupting DNA replication and transcription. nih.gov

Intracellular Localization and Trafficking Investigations

While extensive research has focused on the enzymatic targets of sulfonamides, detailed studies on the specific intracellular localization and trafficking of this compound are not widely available in the public domain. For sulfonamides in general, their distribution within cells is largely dependent on their physicochemical properties. It is known that sulfonamides exhibit extensive distribution in various body tissues and fluids, including pleural, peritoneal, synovial, and ocular fluids. researchgate.net Within a bacterial cell, the primary site of action is the cytoplasm, where the folate synthesis pathway enzymes, including the target DHPS, are located. For anticancer sulfonamides that target intracellular enzymes like calpains or kinases, their localization would be expected in the cellular compartments where these targets reside. For instance, µ-calpain and m-calpain are widely distributed in mammalian cells. nih.gov

Studies on Potential Resistance Mechanisms in Microbial Systems (if applicable to compound's target)

Resistance to sulfonamide antibiotics in microbial systems is a well-documented phenomenon. sci-hub.senih.govspringernature.com The primary mechanisms of resistance involve either mutations in the bacterial folP gene, which encodes the target enzyme dihydropteroate synthase (DHPS), or the acquisition of foreign genes (sul genes) that encode for sulfa-insensitive DHPS variants. nih.govresearchgate.net

Mutations in the native folP gene can alter the structure of DHPS, reducing its affinity for sulfonamides while maintaining its function with the natural substrate, p-aminobenzoic acid (PABA). nih.govnih.gov This allows the bacterium to continue synthesizing folic acid even in the presence of the drug.

A more common mechanism, particularly in Gram-negative bacteria, is the horizontal transfer of plasmids carrying sul genes, such as sul1 and sul2. sci-hub.senih.gov These genes produce DHPS enzymes that are inherently resistant to sulfonamides. springernature.comnih.gov These resistant enzymes can effectively discriminate between the substrate PABA and the sulfonamide inhibitor, a property not found in the wild-type enzymes. sci-hub.senih.gov The acquisition of these genes provides a significant survival advantage to bacteria in environments with sulfonamide pressure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Exploration of Naphthalene (B1677914) Ring Substitutions

The naphthalene core is a critical determinant of the biological activity of this class of compounds. Studies involving the substitution on the naphthalene ring have demonstrated that both the position and nature of the substituent profoundly influence the compound's efficacy and selectivity. For instance, in the context of fatty acid-binding protein 4 (FABP4) inhibitors, the naphthalene-1-sulfonamide (B86908) scaffold has been extensively studied. researchgate.netnih.gov The introduction of a bromine atom at the 4-position of the naphthalene ring serves as a key synthetic handle for introducing further diversity via palladium-catalyzed cross-coupling reactions. researchgate.net This has allowed for the exploration of a wide array of substituents to probe the chemical space around the naphthalene core. researchgate.net

Research on related naphthalene sulfonamide derivatives has shown that substitutions can dramatically alter biological activity. For example, in a series of Keap1-Nrf2 protein-protein interaction inhibitors, an O-linked naphthalene analog demonstrated a significant improvement in inhibitory activity compared to its phenyl counterparts. nih.gov Specifically, replacing a substituted phenyl ring with a naphthalene scaffold led to a remarkable increase in potency. nih.gov This highlights the favorable interactions that the larger, more electron-rich naphthalene system can make with biological targets. Furthermore, studies on other naphthalene derivatives have revealed that hydrophobic and hydrogen-bonding properties of substituents are key drivers of biological response. nih.gov

Modification of the Cyclopentyl Moiety and its Impact on Activity

The N-cyclopentyl group plays a crucial role in anchoring the molecule within the binding pockets of its biological targets, often fitting into hydrophobic regions. nih.gov Modifications to this moiety have been a key area of SAR investigations. The size, shape, and lipophilicity of this cycloalkyl group are finely tuned to optimize interactions.

In broader studies of sulfonamides, the nature of the N-substituent is a well-established modulator of activity. For instance, in the development of 5-HT7 receptor ligands, the size of the N-alkyl substituent on a related scaffold was found to be critical. A cyclopropylmethyl group, being larger than a methyl group, was able to better fill a hydrophobic pocket without introducing significant steric hindrance. nih.gov This principle can be extrapolated to the N-cyclopentyl group of N-cyclopentylnaphthalene-2-sulfonamide, suggesting its size is likely optimized for a specific hydrophobic pocket in its target protein. While direct public domain data on systematic modifications of the cyclopentyl group for this specific compound is limited, the principles from related sulfonamide research underscore the importance of this moiety for activity.

Variation of the Sulfonamide Linker and N-Substitution Patterns

The sulfonamide linker is a cornerstone of the structure of this compound, providing a key hydrogen-bonding motif and a rigid connection between the naphthalene and cyclopentyl moieties. The general SAR of sulfonamides indicates that the sulfonamide group itself is often essential for activity, acting as a hydrogen bond acceptor. slideshare.netnih.gov

Variations in N-substitution patterns of sulfonamides have been shown to have a significant impact on their biological and physicochemical properties. For example, N-methylation of the sulfonamide nitrogen in N-sulfonylhydrazones was found to increase chemical stability at acidic pH and improve the ability to cross an artificial blood-brain barrier. nih.gov This suggests that substitution on the sulfonamide nitrogen can modulate key drug-like properties. While this compound itself has a secondary sulfonamide, the exploration of tertiary sulfonamide derivatives through N-alkylation could be a viable strategy for modulating its properties.

Furthermore, the synthesis of various sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine, allowing for a wide diversity of N-substituents to be readily introduced. researchgate.net This synthetic accessibility has facilitated extensive SAR studies across the broader class of sulfonamide-containing compounds. nih.gov

Impact of Stereochemistry on Molecular Interactions and Biological Profiles

Stereochemistry can play a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic profiles. nih.gov The differential three-dimensional arrangement of atoms in enantiomers can lead to one being significantly more active than the other, or even having a different biological effect altogether. nih.gov This is because the interaction between a drug and its biological target is highly dependent on a precise three-dimensional fit. nih.gov

While this compound itself is achiral, the introduction of chiral centers through substitution on either the naphthalene or cyclopentyl rings would necessitate an evaluation of the impact of stereochemistry. For instance, if a substituent were introduced on the cyclopentyl ring, it would create chiral centers, leading to different stereoisomers. Each of these isomers could have a unique biological profile due to differential binding at the target site. nih.gov In a study of related naphthalene-1-sulfonamide derivatives, the orientation of a fluorinated phenyl ring, a subtle stereochemical difference, was found to be significant for its binding mode. researchgate.net This underscores the principle that even minor changes in 3D structure can have a substantial impact on molecular interactions.

Development of SAR Hypotheses and Refinement of Pharmacophore Models

The development of SAR hypotheses and pharmacophore models is a crucial step in understanding how a class of molecules exerts its biological effects and in guiding the design of new, more potent, and selective compounds. nih.gov For sulfonamide-based ligands targeting receptors like the 5-HT7 receptor, pharmacophore models have been developed that highlight the key features required for binding. These models typically include hydrophobic/aromatic regions, hydrogen bond acceptors, and a large hydrophobic region. nih.gov The naphthalene ring of this compound would likely occupy one of the hydrophobic/aromatic regions, while the sulfonamide oxygens could act as hydrogen bond acceptors. nih.gov The cyclopentyl group would fit into the large hydrophobic region. nih.gov

By comparing the pharmacophore models of different classes of ligands for the same target, researchers can identify overlapping features that are essential for activity. nih.gov This comparative analysis helps in refining the pharmacophore models and in designing hybrid molecules that incorporate the key features of different scaffolds. The insights gained from SAR studies, such as the effects of ring substitutions and moiety modifications, are used to continuously refine these models. mdpi.com

Structure-Property Relationships Governing Research Efficacy, Selectivity, and Metabolic Stability (in vitro)

Metabolic stability, often assessed using liver microsomes or hepatocytes, is a key parameter. researchgate.netresearchgate.net For a series of naphthalene-1-sulfonamide FABP4 inhibitors, specific derivatives showed good metabolic stability in liver microsomes, which is a desirable property for a potential drug candidate. nih.gov The structural features that contribute to metabolic stability are complex and can involve both steric and electronic factors. For example, in a study of aryl sulfonyl fluorides, it was found that 2,4,6-trisubstitution on the aryl ring led to the highest in vitro metabolic stability, suggesting that steric hindrance around the metabolically labile site can prevent its degradation. nih.gov

Selectivity is another crucial aspect, and structural modifications can be used to tune a compound's activity against different biological targets. For instance, in the development of inhibitors for equilibrative nucleoside transporters (ENTs), modifications to the naphthalene moiety of a lead compound were shown to alter the inhibitory potency and selectivity for ENT1 versus ENT2. frontiersin.org This demonstrates how subtle changes in structure can be leveraged to achieve the desired selectivity profile.

The relationship between a compound's structure and its properties is often explored through the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models use statistical methods to correlate variations in the chemical structure of a series of compounds with their biological activity or other properties.

Interactive Data Table: Hypothetical SAR of this compound Analogs

This table illustrates a hypothetical structure-activity relationship for analogs of this compound based on common findings in medicinal chemistry. The data is for illustrative purposes only.

Compound IDNaphthalene Substitution (R1)Cyclopentyl Modification (R2)N-Substitution (R3)Relative Potency
NCN-001HCyclopentylH1x
NCN-0024-MethoxyCyclopentylH5x
NCN-0034-ChloroCyclopentylH2x
NCN-004HCyclohexylH0.8x
NCN-005H3-MethylcyclopentylH1.5x
NCN-006HCyclopentylMethyl0.5x

Advanced Analytical Research Methods for Characterization and Quantification

Chromatographic Techniques for Purity, Separation, and Quantification in Research Matrices

Chromatographic methods are fundamental for the separation, identification, and quantification of N-cyclopentylnaphthalene-2-sulfonamide in various research matrices. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors is a primary tool for analyzing sulfonamides. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC-UV/MS): This technique is widely used for the analysis of sulfonamides due to its robustness and sensitivity. nih.gov HPLC separates the compound from impurities and matrix components, after which a UV detector can quantify the compound based on its light absorbance. researchgate.net For enhanced specificity and lower detection limits, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. nih.gov LC-MS provides molecular weight and structural information, confirming the identity of the analyte. Methods have been developed for the simultaneous determination of multiple sulfonamides in complex samples like environmental water and seafood, achieving high recovery rates and low limits of detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS offers high chromatographic resolution. This method is effective for separating complex mixtures and providing detailed mass spectra for confident identification of various components. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is recognized for its fast analysis times and efficiency, representing a valuable method for the purification and analysis of chemical compounds.

The following table summarizes typical performance data for HPLC-based methods used in the analysis of sulfonamides, illustrating the quantitative capabilities of these techniques.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
HPLC-FLDFeed34.5–79.5 µg/kg41.3–89.9 µg/kg79.3–114.0% nih.gov
UA-DLLME-HPLC-DADWater & Seafood0.7–7.8 µg/L2.4–26.0 µg/L80.0–116.0% mdpi.com
LC-MS/MSFeed-106.2–174.6 µg/kg76.0–77.4% nih.gov

Data is representative of methods developed for various sulfonamides and may vary for this compound.

High-Resolution Mass Spectrometry for Metabolite Profiling in in vitro Systems

Understanding the metabolic fate of this compound is crucial in research. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for in vitro metabolite profiling. nih.gov

In vitro experiments, often using human liver microsomes (HLMs) or hepatocytes, simulate the metabolic processes that a compound undergoes. mdpi.com HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of metabolites and distinguishing them from other endogenous or exogenous molecules. nih.gov This capability allows for the detection and structural elucidation of products from metabolic reactions such as oxidation, hydroxylation, and conjugation.

A typical workflow for metabolite profiling using LC-HRMS involves:

Incubation of the parent compound (this compound) with a biological system like HLMs.

Analysis of the incubation samples using LC-HRMS to acquire full-scan, accurate mass data.

Post-acquisition data mining to detect potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations. nih.gov

Generation and interpretation of tandem mass spectra (MS/MS) to structurally characterize the identified metabolites.

Advanced computational approaches, such as feature-based molecular networking (FBMN), can be used to process the complex datasets generated by HRMS. FBMN groups ions with similar fragmentation patterns, helping to rapidly identify related compounds, including the parent drug and its various metabolites, even when they are present at low concentrations. mdpi.com The use of HRMS is essential for correctly identifying unexpected metabolic products and avoiding mischaracterization of false metabolites, known as metabonates. nih.gov

Spectroscopic Techniques for Real-Time Binding and Interaction Studies

Investigating the direct interaction of this compound with its biological targets is accomplished using real-time, label-free spectroscopic techniques.

Surface Plasmon Resonance (SPR): SPR is an optical technique that provides real-time kinetic information on target-ligand interactions. nih.gov It measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. nih.gov When this compound is flowed over the surface and binds to the target, the change in mass at the surface is detected, allowing for the determination of association and dissociation rate constants. This data is vital for understanding the binding kinetics and affinity of the compound. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nd.edumalvernpanalytical.com In a typical experiment, a solution of this compound is titrated into a sample cell containing the target biomolecule. khanacademy.org The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment. nd.edu This includes the binding affinity (K D ), enthalpy (ΔH), entropy (ΔS), and reaction stoichiometry (n). malvernpanalytical.com ITC is considered a gold-standard method as it does not require labeling or immobilization and provides a deep understanding of the driving forces behind the molecular interaction. utwente.nl Research has successfully used ITC to evaluate the direct binding of small molecules with a benzene (B151609) sulfonamide scaffold to protein targets. mdpi.com

The table below compares the key parameters obtained from SPR and ITC.

TechniquePrimary Data OutputKey Parameters Determined
Surface Plasmon Resonance (SPR) Real-time binding curve (response units vs. time)Association rate (kₐ), Dissociation rate (kₔ), Affinity (K D )
Isothermal Titration Calorimetry (ITC) Heat change per injectionAffinity (K D ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentylnaphthalene-2-sulfonamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of naphthalene-2-sulfonic acid followed by cyclopentylamine coupling. Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, paired with mass spectrometry (MS) to confirm molecular ion peaks. Reference standards like N-phenyl-2-naphthylamine (CAS 135-88-6) can aid in calibration .

Q. How can the crystalline structure of This compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a related sulfonamide compound (2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid) was analyzed using a monoclinic P21/n space group with lattice parameters a = 8.0694 Å, b = 15.2168 Å, and β = 92.505°, refined to R = 0.041 . Similar protocols apply, with data collected on CCD diffractometers and refined via least-squares methods.

Q. What spectroscopic techniques are suitable for characterizing This compound?

  • Methodological Answer : Use a combination of:

  • FT-IR to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR to resolve cyclopentyl protons (δ ~1.5–2.5 ppm) and naphthalene aromatic signals.
  • UV-Vis for π→π* transitions in the naphthalene moiety (λmax ~220–280 nm) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for This compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions and vibrational modes. For example, discrepancies in NMR shifts can be addressed by comparing computed (GIAO method) and experimental chemical shifts. Studies on 2-[(2-sulfanyl-1H-benzimidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate demonstrate this approach .

Q. What strategies mitigate solvent interference in solubility studies of This compound?

  • Methodological Answer : Use a tiered solvent system:

  • Polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution.
  • Binary mixtures (e.g., water:acetonitrile) to study polarity effects.
  • Validate with nephelometry for turbidity thresholds. Sodium salts of naphthalene sulfonates (e.g., naphthalene-2-sulfonic acid sodium salt) show enhanced solubility in aqueous media, providing a comparative framework .

Q. How can environmental persistence of This compound be assessed under varying climatic conditions?

  • Methodological Answer : Simulate degradation pathways via:

  • Hydrolysis studies at pH 3–9 (37°C, 14 days).
  • Photolysis using xenon-arc lamps (λ > 290 nm).
  • LC-MS/MS to detect breakdown products. Analogous protocols for polycyclic aromatic sulfonamides in environmental matrices (e.g., PFHxS) are documented in climate resilience studies .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in bioactivity assays for This compound across different cell lines?

  • Methodological Answer :

  • Dose-response normalization : Express activity as % inhibition relative to controls.
  • Cytotoxicity controls : Use MTT assays to rule out false positives from cell death.
  • Meta-analysis : Compare with structurally similar compounds (e.g., N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide) to identify scaffold-specific trends .

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) to correlate descriptors (logP, polar surface area) with activity. For example, Schiff base sulfonates were analyzed using QSAR models with R² > 0.85 .

Safety and Handling

Q. What precautions are critical when handling This compound in aqueous environments?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • Spill management : Absorb with vermiculite, avoiding solvent rinses. Protocols align with GHS guidelines for sulfonated aromatics (e.g., 4-amino-3-hydroxynaphthalene-1-sulfonic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.